molecular formula C14H11FO2 B1304970 2-Fluoro-4'-methoxybenzophenone CAS No. 66938-29-2

2-Fluoro-4'-methoxybenzophenone

Cat. No.: B1304970
CAS No.: 66938-29-2
M. Wt: 230.23 g/mol
InChI Key: POAARNGQBDUHLI-UHFFFAOYSA-N
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Description

2-Fluoro-4'-methoxybenzophenone (CAS: 66938-29-2) is a halogenated benzophenone derivative with the molecular formula C₁₄H₁₁FO₂ (molecular weight: 242.24 g/mol). Its structure features a fluorine substituent at the 2-position of one aromatic ring and a methoxy group (-OCH₃) at the 4'-position of the other ring . This compound is part of a broader class of benzophenones, which are widely studied for their applications in organic synthesis, photochemistry, and pharmaceuticals. Notably, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

(2-fluorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAARNGQBDUHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382523
Record name 2-Fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66938-29-2
Record name 2-Fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66938-29-2
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the following steps :

    Reactants: Dichloroethane, m-fluoroanisole, aluminum trichloride, and acetyl chloride.

Industrial Production Methods: Industrial production methods for 2-Fluoro-4’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted benzophenones.

    Oxidation: Formation of 2-Fluoro-4’-methoxybenzoic acid.

    Reduction: Formation of 2-Fluoro-4’-methoxybenzyl alcohol.

Scientific Research Applications

2-Fluoro-4’-methoxybenzophenone has diverse applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and UV absorbers.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways . The presence of the fluorine atom and methoxy group influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of fluorine significantly impacts reactivity. For example, 4-Fluoro-4'-methoxybenzophenone outperforms other analogs as a photocatalyst due to optimal electron-withdrawing effects at the 4-position .
  • Halogen Effects: Bromine substitution (e.g., 4-Bromo-4'-methoxybenzophenone) increases molecular weight and may enhance stability but reduces catalytic activity compared to fluoro analogs .
  • Functional Groups: Hydroxyl groups (e.g., 2-Hydroxy-4-methoxybenzophenone) improve solubility in polar solvents but reduce thermal stability .

Photocatalytic Performance

4-Fluoro-4'-methoxybenzophenone demonstrates superior photocatalytic activity in sulfur(VI) hexafluoride-mediated fluorination reactions, achieving a 60% yield compared to other benzophenones. This highlights the importance of 4-fluoro substitution in enhancing charge transfer efficiency .

Biological Activity

2-Fluoro-4'-methoxybenzophenone (C14H11FO2) is an aromatic ketone notable for its unique structural features, including a fluorine atom at the 2-position and a methoxy group at the 4'-position. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interactions with biomolecules, which may influence various biochemical pathways.

The molecular weight of this compound is 230.23 g/mol. Its structure imparts distinctive electronic properties, making it a subject of interest in medicinal chemistry and drug development.

PropertyValue
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
StructureChemical Structure

Benzophenones, including this compound, are known to interact with various biological targets such as proteins and enzymes. The presence of both electron-withdrawing and electron-donating groups in its structure enhances its reactivity, allowing it to undergo several chemical reactions:

  • Substitution Reactions : The fluorine atom can be replaced by other substituents under appropriate conditions.
  • Oxidation and Reduction Reactions : The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

Reaction TypeCommon Reagents
SubstitutionSodium hydride, alkyl halides
OxidationPotassium permanganate, chromium trioxide
ReductionLithium aluminum hydride, sodium borohydride

Biological Activity

Research indicates that this compound exhibits potential biological activities through its interactions with cellular proteins and enzymes. These interactions may lead to diverse pharmacological effects, although specific studies detailing these effects remain limited.

Pharmacological Applications

  • Drug Development : The compound has been investigated as a potential pharmacophore in medicinal chemistry due to its ability to interact with biological targets.
  • UV Absorption : Similar benzophenones are known for their UV-absorbing properties, suggesting potential applications in sunscreens and cosmetic formulations.
  • Antimicrobial Activity : Some studies suggest that structurally related compounds exhibit antimicrobial properties, indicating that further research could explore similar activities for this compound.

Case Studies

While specific case studies on this compound are sparse, related compounds have been examined for their biological effects:

  • Benzophenone Derivatives : A study observed that certain benzophenone derivatives exhibited significant antibacterial activity against various pathogens. This suggests that this compound may warrant similar investigation .
  • Fluorinated Compounds in Drug Discovery : Research has shown that fluorinated compounds often demonstrate enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Safety and Toxicity

The compound is classified as an irritant, causing skin and eye irritation upon contact . Safety data sheets recommend handling it with care to prevent exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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